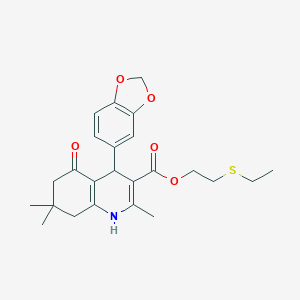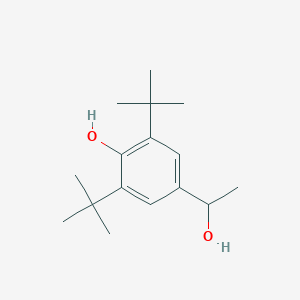
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol, also known as BHT, is a synthetic antioxidant that is widely used in the food and cosmetic industries. It is commonly added to foods, such as cereals, bread, and potato chips, to prevent oxidation and extend their shelf life. BHT is also used in cosmetics and personal care products to prevent the degradation of oils and fats.
Mécanisme D'action
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol acts as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. This compound also inhibits lipid peroxidation, which is the process by which free radicals attack and damage lipids in cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to lower cholesterol levels and improve insulin sensitivity in animal studies. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol is a widely used antioxidant in the food and cosmetic industries, and its safety has been extensively studied. It is readily available and relatively inexpensive, making it a popular choice for laboratory experiments. However, this compound has been shown to interfere with certain assays, such as the measurement of reactive oxygen species, and caution should be taken when interpreting results obtained in the presence of this compound.
Orientations Futures
There are several areas of future research that could further our understanding of the potential benefits and limitations of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol. These include:
1. Investigation of the effects of this compound on the gut microbiome and its potential role in the prevention and treatment of gastrointestinal disorders.
2. Evaluation of the safety and efficacy of this compound in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
3. Development of new methods for the synthesis of this compound that are more efficient and sustainable.
4. Investigation of the potential synergistic effects of this compound with other antioxidants and therapeutic agents.
Conclusion
This compound, or this compound, is a synthetic antioxidant that is widely used in the food and cosmetic industries. It has been extensively studied for its antioxidant properties and potential therapeutic benefits in the treatment of various diseases. While this compound is a useful tool in laboratory experiments, caution should be taken when interpreting results obtained in its presence. Future research in this area could further our understanding of the potential benefits and limitations of this compound.
Méthodes De Synthèse
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol is synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then treated with tert-butyl alcohol and hydrochloric acid to obtain this compound.
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress, which is implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been investigated for its potential as a therapeutic agent in the treatment of these diseases.
Propriétés
Formule moléculaire |
C16H26O2 |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C16H26O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-10,17-18H,1-7H3 |
Clé InChI |
NUFOVXSBOOYABN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
SMILES canonique |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B259609.png)
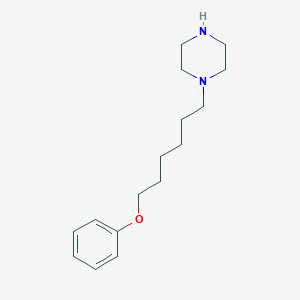
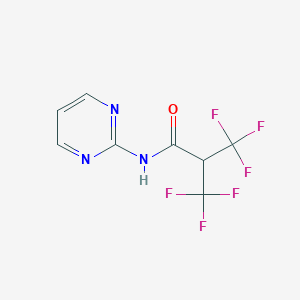
![Ethyl 1-[(2-chlorobenzyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate](/img/structure/B259615.png)
![Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B259616.png)
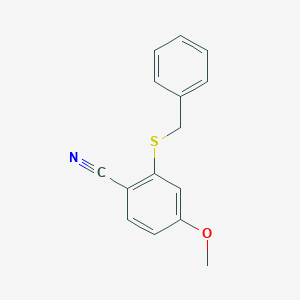
![2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B259621.png)

![2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B259626.png)
![1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B259629.png)
![Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-](/img/structure/B259630.png)
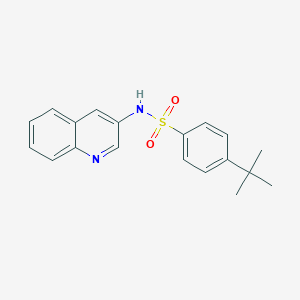
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B259634.png)
